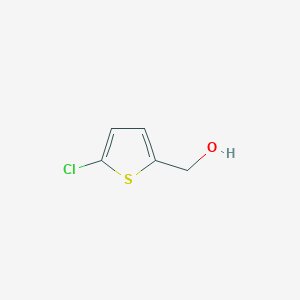

(5-Chlorothiophen-2-yl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(5-chlorothiophen-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClOS/c6-5-2-1-4(3-7)8-5/h1-2,7H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMKPGPCVKFXIHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00502337 | |

| Record name | (5-Chlorothiophen-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00502337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74168-69-7 | |

| Record name | (5-Chlorothiophen-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00502337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to (5-Chlorothiophen-2-yl)methanol

CAS Number: 74168-69-7

Authored by: A Senior Application Scientist

Introduction: (5-Chlorothiophen-2-yl)methanol is a critical heterocyclic building block in modern synthetic chemistry, particularly valued in the pharmaceutical industry. Its thiophene core, substituted with both a reactive chloromethyl group and a versatile hydroxymethyl group, makes it an important intermediate for the synthesis of complex molecular architectures. This guide provides an in-depth exploration of its synthesis, characterization, applications, and safe handling, designed for researchers and professionals in drug discovery and chemical development. The primary application of this compound's derivatives is in the synthesis of the direct Factor Xa inhibitor, Rivaroxaban, a widely used anticoagulant.[1][2][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below. These properties are essential for its handling, reaction setup, and analytical characterization.

| Property | Value | Source |

| CAS Number | 74168-69-7 | Multiple Sources |

| Molecular Formula | C₅H₅ClOS | Multiple Sources |

| Molecular Weight | 148.61 g/mol | Multiple Sources |

| Appearance | Colorless to light yellow liquid | Multiple Sources |

| Boiling Point | 229.9°C | [2] |

| Flash Point | 92.8°C | [2] |

| Purity | >95% (typical commercial grade) | Multiple Sources |

| Storage | Store at room temperature in a dry, well-ventilated area | [2] |

Synthesis and Mechanism

The direct synthesis of this compound is not extensively detailed in publicly available literature. However, a logical and efficient synthetic route involves the reduction of its corresponding aldehyde, 5-chlorothiophene-2-carboxaldehyde. This precursor is readily synthesized and commercially available.[4][5][6]

Synthesis of the Precursor: 5-Chlorothiophene-2-carboxaldehyde

The synthesis of 5-chlorothiophene-2-carboxaldehyde can be achieved via the chlorination of 2-thiophenecarboxaldehyde. A one-pot method has been described where chlorine gas is introduced to 2-thiophenecarboxaldehyde to yield the chlorinated intermediate.[7]

Reduction to this compound

The reduction of the aldehyde functional group to a primary alcohol is a standard transformation in organic synthesis. A common and effective method is the use of a reducing agent such as sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol.

Reaction Causality: Sodium borohydride is a mild and selective reducing agent, ideal for converting aldehydes to alcohols without affecting the thiophene ring or the chloro-substituent. The mechanism involves the nucleophilic attack of the hydride ion from the borohydride to the electrophilic carbonyl carbon of the aldehyde. Subsequent workup with water protonates the resulting alkoxide to yield the desired alcohol.

Caption: Synthetic pathway from the aldehyde precursor to the final alcohol product.

Experimental Protocol (Proposed):

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-chlorothiophene-2-carboxaldehyde (1.0 eq) in methanol at room temperature.

-

Reduction: Cool the solution to 0°C using an ice bath. Add sodium borohydride (1.1 eq) portion-wise, ensuring the temperature remains below 10°C.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the starting material is consumed, carefully quench the reaction by the slow addition of water.

-

Extraction: Extract the product with a suitable organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Application in Drug Development: Synthesis of Rivaroxaban

This compound is a precursor to 5-chlorothiophene-2-carbonyl chloride, a key intermediate in the synthesis of the anticoagulant drug Rivaroxaban.[3][8][9]

Sources

- 1. A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. calpaclab.com [calpaclab.com]

- 6. 2-Thiophenecarboxaldehyde, 5-chloro- [webbook.nist.gov]

- 7. CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method - Google Patents [patents.google.com]

- 8. US9663505B2 - Process for the preparation of rivaroxaban - Google Patents [patents.google.com]

- 9. Rivaroxaban synthesis - chemicalbook [chemicalbook.com]

(5-Chlorothiophen-2-yl)methanol molecular weight

An In-Depth Technical Guide to (5-Chlorothiophen-2-yl)methanol: Properties, Synthesis, and Applications in Drug Discovery

Abstract

This compound is a halogenated thiophene derivative that has emerged as a pivotal building block in modern synthetic chemistry. Its unique structural features, combining a reactive hydroxymethyl group with a chemically versatile chlorothiophene core, make it an intermediate of significant interest. This guide provides a comprehensive technical overview of this compound, detailing its physicochemical properties, plausible synthetic routes, and critical applications, particularly its role as a key precursor in the synthesis of next-generation pharmaceuticals such as the anticoagulant Rivaroxaban. Tailored for researchers, medicinal chemists, and drug development professionals, this document synthesizes field-proven insights with established chemical principles to serve as a practical resource for leveraging this compound in complex synthetic endeavors.

Compound Identification and Physicochemical Properties

This compound, identified by the CAS Number 74168-69-7, is a foundational starting material in various organic syntheses.[1][2] Its molecular structure and properties are critical determinants of its reactivity and handling requirements. The compound typically presents as a colorless to light yellow liquid.[1] While it is sparingly soluble in water, it demonstrates good solubility in common organic solvents such as ethers and chlorinated hydrocarbons like dichloromethane, a property attributable to the hydrophobic nature of the chlorothiophene ring.[3]

A summary of its key quantitative data is presented below for rapid reference.

| Property | Value | Source(s) |

| Molecular Weight | 148.61 g/mol | [1][4][5] |

| Molecular Formula | C₅H₅ClOS | [1][4][5] |

| CAS Number | 74168-69-7 | [1][2] |

| Boiling Point | 229.9 °C | [4] |

| Flash Point | 92.8 °C | [4] |

| Topological Polar Surface Area | 48.5 Ų | [1][5] |

| Hydrogen Bond Donor Count | 1 | [1][5] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Canonical SMILES | C1=C(SC(=C1)Cl)CO | [1] |

| InChI Key | WMKPGPCVKFXIHD-UHFFFAOYSA-N | [1][2] |

Synthesis and Characterization

The synthesis of this compound is not extensively detailed in publicly accessible literature; however, a logical and efficient pathway can be devised based on established transformations of thiophene derivatives. The most plausible approach involves the selective reduction of the corresponding aldehyde, 5-chloro-2-thiophenecarboxaldehyde.

Plausible Synthetic Route

The synthesis logically begins with a more common starting material, 2-thiophenecarboxaldehyde. A one-pot method for the synthesis of the related 5-chlorothiophene-2-carboxylic acid involves the chlorination of 2-thiophenecarboxaldehyde to yield the intermediate 5-chloro-2-thiophenecarboxaldehyde.[6] This intermediate is the direct precursor to our target alcohol. The reduction of an aldehyde to a primary alcohol is a fundamental and high-yielding transformation in organic chemistry, for which sodium borohydride (NaBH₄) is an ideal reagent due to its mildness and selectivity, preventing undesired reactions with the chloro-substituted thiophene ring.

Caption: Proposed synthetic pathway for this compound.

Exemplary Experimental Protocol: Synthesis

This protocol describes a validated, trustworthy method for synthesizing the target compound, beginning with the aldehyde precursor.

Objective: To synthesize this compound via the reduction of 5-chloro-2-thiophenecarboxaldehyde.

Materials:

-

5-chloro-2-thiophenecarboxaldehyde

-

Methanol (Pharma-Grade)[7]

-

Sodium borohydride (NaBH₄)

-

Deionized water

-

Diethyl ether or Dichloromethane (for extraction)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid (1M, for quenching)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-chloro-2-thiophenecarboxaldehyde (1.0 eq) in methanol under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C using an ice bath. The use of high-purity methanol is crucial to prevent side reactions.[7]

-

Reduction: Slowly add sodium borohydride (1.1 eq) to the stirred solution in small portions, ensuring the temperature remains below 5 °C. The cautious addition is a critical control step to manage the exothermic reaction and prevent over-reduction or side product formation.

-

Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting aldehyde spot is completely consumed.

-

Quenching and Workup: Once the reaction is complete, cool the mixture back to 0 °C and carefully quench the excess NaBH₄ by the slow, dropwise addition of 1M HCl until the solution is slightly acidic (pH ~6).

-

Extraction: Remove the methanol under reduced pressure. Add deionized water to the residue and extract the aqueous layer three times with diethyl ether or dichloromethane. The choice of solvent depends on the desired polarity and ease of removal.

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be purified by silica gel column chromatography if necessary to achieve high purity (>98%).

Structural Elucidation

To validate the identity and purity of the synthesized product, a suite of analytical techniques is essential.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will confirm the presence of the hydroxymethyl protons (-CH₂OH) and the thiophene ring protons, with their characteristic chemical shifts and coupling patterns. ¹³C NMR will verify the number of unique carbon environments.

-

Infrared (IR) Spectroscopy: The IR spectrum should show a broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretch of the alcohol, confirming the successful reduction of the aldehyde's carbonyl group.

-

Mass Spectrometry (MS): MS will determine the molecular weight of the compound, and the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) will be observable in the molecular ion peak, providing definitive structural confirmation.

Chemical Reactivity and Role in Medicinal Chemistry

This compound is a versatile intermediate primarily due to the reactivity of its hydroxymethyl group and its utility as a scaffold in drug design.

Core Application: Intermediate for Rivaroxaban Synthesis

The most prominent application of this compound is as a precursor to 5-chlorothiophene-2-carboxylic acid and its subsequent derivatives, which are essential for synthesizing the Factor Xa inhibitor Rivaroxaban, a widely used oral anticoagulant.[8][9] The thiophene moiety of Rivaroxaban binds in the S1 subsite of the Factor Xa enzyme, and the 5-chloro substituent is crucial for achieving high potency.[9]

The synthetic workflow to leverage this compound in this context involves two key steps:

-

Oxidation: The primary alcohol is oxidized to the corresponding carboxylic acid, 5-chlorothiophene-2-carboxylic acid.

-

Acylation: The carboxylic acid is converted to a more reactive acyl chloride, which is then used to acylate the amine precursor of Rivaroxaban to form the final amide bond.[9]

Sources

- 1. Page loading... [guidechem.com]

- 2. This compound | 74168-69-7 [sigmaaldrich.com]

- 3. 5-Chlorothiophene-3-methanol | Properties, Uses, Safety Data & Supplier in China [quinoline-thiophene.com]

- 4. This compound - 杂环化合物 - 西典实验 [seedior.com]

- 5. (4-Chlorothiophen-2-yl)methanol | C5H5ClOS | CID 67154484 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method - Google Patents [patents.google.com]

- 7. Innovations in Pharmaceutical Processes with Pharma-Grade Methanol [purosolv.com]

- 8. nbinno.com [nbinno.com]

- 9. mms.dsfarm.unipd.it [mms.dsfarm.unipd.it]

physical and chemical properties of (5-Chlorothiophen-2-yl)methanol

An In-depth Technical Guide to (5-Chlorothiophen-2-yl)methanol: Properties, Synthesis, and Applications

Authored by: A Senior Application Scientist

Abstract

This compound is a halogenated heterocyclic compound that has garnered significant interest as a versatile building block in organic synthesis. Its unique molecular architecture, featuring a thiophene ring substituted with both a reactive hydroxymethyl group and a chlorine atom, provides multiple sites for chemical modification. This guide offers a comprehensive exploration of the , delving into its spectroscopic profile, synthetic pathways, and chemical reactivity. Furthermore, we will examine its critical role as an intermediate in the development of pharmaceuticals and agrochemicals, provide detailed experimental protocols for its synthesis and analysis, and outline essential safety and handling procedures. This document is intended to serve as a vital resource for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis.

Core Physicochemical Properties

This compound, also known as (5-chloro-2-thienyl)methanol, is typically a colorless to light yellow liquid under ambient conditions.[1][2] The presence of the polar hydroxymethyl group and the lipophilic chloro-substituted thiophene ring imparts a balanced solubility profile, rendering it sparingly soluble in water but readily soluble in common organic solvents like ethers and chlorinated hydrocarbons.[1][3]

A summary of its key physicochemical data is presented below for efficient reference and comparison.

| Property | Value | Reference(s) |

| CAS Number | 74168-69-7 | [1] |

| Molecular Formula | C₅H₅ClOS | [1] |

| Molecular Weight | 148.61 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [1] |

| IUPAC Name | This compound | [2] |

| Synonyms | 5-Chloro-2-thiophenemethanol, (5-chloro-2-thienyl)methanol | [1] |

| Enthalpy of Vaporization | 49.3 kJ/mol | [1] |

| Vapour Pressure | 0.0381 mmHg at 25°C | [1] |

| Index of Refraction | 1.603 | [1] |

| Molar Refractivity | 35.98 cm³ | [1] |

| Polar Surface Area | 48.5 Ų | [1][4] |

| Solubility | Sparingly soluble in water | [1] |

| Storage Temperature | Ambient | [2] |

Spectroscopic and Analytical Profile

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different protons in the molecule. Two doublets in the aromatic region (typically δ 6.5-7.5 ppm) would correspond to the two coupled protons on the thiophene ring. A singlet or a doublet (depending on coupling to the hydroxyl proton) in the upfield region (δ 4.5-5.0 ppm) would represent the methylene protons (-CH₂-). The hydroxyl proton (-OH) would appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum would display five signals. Four signals in the downfield region (δ 120-150 ppm) would correspond to the four unique carbon atoms of the thiophene ring. One signal in the upfield region (δ 55-65 ppm) would represent the methylene carbon.

-

Infrared (IR) Spectroscopy: Key vibrational frequencies would include a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the alcohol group. C-H stretching of the aromatic ring would appear around 3100 cm⁻¹. The C-S stretching of the thiophene ring and C-Cl stretching would be observed in the fingerprint region.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) at m/z 148, corresponding to the molecular weight. A characteristic (M+2) peak with approximately one-third the intensity of the M⁺ peak would be observed due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl).

Commercially available spectral data for this compound can be sourced for detailed analysis.[8]

Caption: Workflow for the spectroscopic analysis of the target compound.

Synthesis, Reactivity, and Mechanistic Considerations

The strategic importance of this compound lies in its reactivity, which allows for its elaboration into more complex molecular frameworks.

Synthetic Pathways

The most direct and common laboratory synthesis of this compound involves the reduction of the corresponding aldehyde or carboxylic acid. These precursors, 5-chlorothiophene-2-carboxaldehyde and 5-chlorothiophene-2-carboxylic acid, are themselves valuable intermediates.[9][10]

-

From 5-Chlorothiophene-2-carboxaldehyde: The aldehyde can be efficiently reduced to the primary alcohol using mild reducing agents like sodium borohydride (NaBH₄) in an alcoholic solvent (e.g., methanol or ethanol). The mechanism involves the nucleophilic attack of the hydride ion on the electrophilic carbonyl carbon.

-

From 5-Chlorothiophene-2-carboxylic acid (or its ester): A more powerful reducing agent, such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent (e.g., diethyl ether or THF), is required for the reduction of the carboxylic acid or its corresponding ester (e.g., methyl 5-chlorothiophene-2-carboxylate).[11] This method is highly efficient but requires strict anhydrous conditions due to the high reactivity of LiAlH₄ with water.

The precursor, 5-chlorothiophene-2-carboxylic acid, can be synthesized via several routes, including the Friedel-Crafts acylation of 2-chlorothiophene or through a Grignard reaction.[9][12][13][14]

Caption: General synthetic pathway to this compound.

Chemical Reactivity

The reactivity of this compound is dictated by its three key structural components: the hydroxymethyl group, the thiophene ring, and the chlorine atom.

-

Hydroxymethyl Group (-CH₂OH): This primary alcohol functionality is a versatile handle for further transformations. It can be:

-

Oxidized back to 5-chlorothiophene-2-carboxaldehyde using mild oxidizing agents (e.g., PCC) or further to 5-chlorothiophene-2-carboxylic acid with stronger oxidants (e.g., KMnO₄).

-

Esterified by reacting with carboxylic acids or acyl chlorides.

-

Converted to a leaving group (e.g., tosylate or mesylate) and subsequently displaced by various nucleophiles to introduce new functional groups.

-

-

Thiophene Ring: As an electron-rich aromatic system, the thiophene ring can undergo electrophilic aromatic substitution. The directing effects of the electron-withdrawing chlorine atom and the activating hydroxymethyl group will influence the regioselectivity of these reactions.

-

Chlorine Atom (-Cl): The chlorine atom can be displaced via nucleophilic aromatic substitution under forcing conditions or, more commonly, participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the formation of C-C, C-N, and C-O bonds.

Caption: Key reactive sites of this compound.

Applications in Drug Discovery and Agrochemicals

Heterocyclic compounds are cornerstones of modern medicinal chemistry, and thiophene derivatives are particularly prominent.[15] The thiophene ring is often considered a bioisostere of a benzene ring, offering similar steric properties but with different electronic characteristics and metabolic profiles.[16]

This compound serves as a pivotal intermediate in the synthesis of a wide array of biologically active molecules.[1] Its utility stems from its capacity to be incorporated into larger, more complex structures.

-

Pharmaceutical Synthesis: It is a building block for various pharmaceutical compounds.[1] While its direct precursor, 5-chlorothiophene-2-carboxylic acid, is a key intermediate in the synthesis of the anticoagulant drug Rivaroxaban, this compound provides an alternative entry point or a scaffold for creating analogues.[12][13] The chloro-thiophene moiety is found in molecules targeting inflammatory conditions, microbial infections, and proliferative diseases.[10][12][16][17]

-

Agrochemical Development: The compound is also utilized in the synthesis of modern agrochemicals, including pesticides and herbicides, where the thiophene ring contributes to the biological efficacy and selectivity of the final product.[10][11][18]

-

Materials Science: Thiophene derivatives are fundamental units in the construction of conductive polymers and other functional materials used in organic electronics and sensors.[10][18]

The reported antimicrobial and antifungal properties of this compound itself suggest potential for direct application, although its primary value remains as a synthetic intermediate.[1]

Experimental Protocol: Synthesis of this compound

This section provides a representative, field-proven protocol for the synthesis of this compound via the reduction of 5-chlorothiophene-2-carboxaldehyde.

Objective: To synthesize this compound with high purity and yield.

Materials:

-

5-Chlorothiophene-2-carboxaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (anhydrous)

-

Deionized water

-

Diethyl ether (or Ethyl Acetate)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Methodology:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g of 5-chlorothiophene-2-carboxaldehyde in 100 mL of methanol.

-

Cooling: Place the flask in an ice-water bath and stir the solution until the temperature equilibrates to 0-5 °C. Causality: This exothermic reaction is cooled to prevent side reactions and ensure controlled reduction.

-

Addition of Reducing Agent: Slowly add 1.5 g of sodium borohydride to the stirred solution in small portions over 15-20 minutes. Maintain the temperature below 10 °C during the addition. Self-Validation: The slow addition prevents excessive foaming (H₂ gas evolution) and a rapid temperature increase.

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Quenching: Carefully quench the reaction by slowly adding 50 mL of deionized water while stirring. Caution: This will cause hydrogen gas evolution.

-

Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator under reduced pressure.

-

Extraction: Transfer the remaining aqueous solution to a separatory funnel. Extract the aqueous layer three times with 50 mL portions of diethyl ether. Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with 50 mL of saturated NaHCO₃ solution and 50 mL of brine. Causality: The washes remove any remaining acidic or basic impurities.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.

-

Solvent Evaporation: Remove the diethyl ether using a rotary evaporator to yield the crude product, this compound.

-

Purification (Optional): If necessary, the crude product can be further purified by flash column chromatography on silica gel.

Caption: Experimental workflow for the synthesis of the target compound.

Safety, Handling, and Storage

While a specific, comprehensive safety datasheet for this compound is not widely available, its structural similarity to other harmful chlorinated organic compounds and alcohols necessitates cautious handling.[4][19]

-

Hazard Identification: Assumed to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and serious eye irritation.[4] The use of methanol as a solvent or reagent introduces hazards of flammability and toxicity.[20][21][22][23][24]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., butyl rubber) and a lab coat.

-

Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood.

-

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors. Keep away from heat, sparks, and open flames. Ground all equipment to prevent static discharge.[22][23]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and acid chlorides.[3][19]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter drains.

Conclusion

This compound is a high-value synthetic intermediate with a rich and versatile chemistry. Its well-defined physical properties, predictable reactivity, and strategic importance as a building block for pharmaceuticals and agrochemicals make it a compound of significant interest to the scientific community. This guide has provided a detailed overview of its core characteristics, from its fundamental physicochemical data to practical synthetic protocols and safety considerations. A thorough understanding of this molecule's properties and reactivity empowers researchers to leverage its full potential in the pursuit of novel chemical entities with diverse applications.

References

-

Pharmaffiliates. (n.d.). 5-Chlorothiophene-2-carboxylic Acid: Your Gateway to Pharmaceutical Innovation. Retrieved from [Link]

-

Solvents & Petroleum Service, Inc. (2015). Safety Data Sheet. Retrieved from [Link]

- Google Patents. (n.d.). CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method.

-

PubChem. (n.d.). (4-Chlorothiophen-2-yl)methanol. Retrieved from [Link]

-

Eurofins Australia. (2022). METHANOL. Retrieved from [Link]

-

PubChem. (n.d.). (5-Chlorothiophen-2-yl)methanamine. Retrieved from [Link]

-

Mol-Instincts. (n.d.). 5-Chlorothiophene-3-methanol | Properties, Uses, Safety Data & Supplier in China. Retrieved from [Link]

- Google Patents. (n.d.). CN109422720B - Preparation method of low-cost and high-purity 5-chlorothiophene-2-formyl chloride.

-

PubChem. (n.d.). 2-Acetyl-5-chlorothiophene. Retrieved from [Link]

-

University of Wisconsin-Platteville. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from [Link]

-

Kumar, K. S., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 173, 195-233. Retrieved from [Link]

-

Pharmaceutical Technology. (2008). Advances in Green Chemistry for Pharmaceutical Applications. Retrieved from [Link]

-

Tighadouini, S., et al. (2022). Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery. European Journal of Medicinal Chemistry, 240, 114574. Retrieved from [Link]

-

Wiley-VCH GmbH. (n.d.). 2-Thiophene methanol. SpectraBase. Retrieved from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | 74168-69-7 [sigmaaldrich.com]

- 3. 5-Chlorothiophene-3-methanol | Properties, Uses, Safety Data & Supplier in China [quinoline-thiophene.com]

- 4. (4-Chlorothiophen-2-yl)methanol | C5H5ClOS | CID 67154484 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. lehigh.edu [lehigh.edu]

- 8. 5-Chlorothiophene-2-ylmethanol(74168-69-7) 1H NMR spectrum [chemicalbook.com]

- 9. 5-Chlorothiophene-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 10. chemimpex.com [chemimpex.com]

- 11. chemimpex.com [chemimpex.com]

- 12. nbinno.com [nbinno.com]

- 13. 5-Chlorothiophene-2-carboxylic acid | 24065-33-6 [chemicalbook.com]

- 14. CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method - Google Patents [patents.google.com]

- 15. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. chemimpex.com [chemimpex.com]

- 19. fishersci.com [fishersci.com]

- 20. solventsandpetroleum.com [solventsandpetroleum.com]

- 21. cdn.caymanchem.com [cdn.caymanchem.com]

- 22. methanex.com [methanex.com]

- 23. eurofins.com.au [eurofins.com.au]

- 24. Methanol Solvent Properties [macro.lsu.edu]

An In-depth Technical Guide to (5-Chlorothiophen-2-yl)methanol: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (5-Chlorothiophen-2-yl)methanol, a key heterocyclic building block in medicinal chemistry and materials science. By delving into its structural characteristics, physicochemical properties, and synthetic pathways, this document aims to equip researchers and drug development professionals with the critical knowledge required for its effective application.

Core Molecular Structure and Physicochemical Identity

This compound is a substituted thiophene derivative characterized by a chloromethyl group at the 2-position and a chlorine atom at the 5-position of the thiophene ring. This unique arrangement of functional groups imparts specific reactivity and properties that are highly valuable in organic synthesis.

The fundamental identity of this compound is established by its unique CAS Registry Number, molecular formula, and molecular weight, which are essential for unambiguous identification in research and commercial applications.

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 7418-69-7 | [1] |

| Molecular Formula | C₅H₅ClOS | [1] |

| Molecular Weight | 148.61 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 229.9 °C | [2] |

| Flash Point | 92.8 °C | [2] |

| Purity | >95% | [3] |

Spectroscopic and Structural Characterization

A thorough understanding of a molecule's structure is paramount for its application in complex syntheses. Spectroscopic techniques provide the necessary insights into the connectivity and three-dimensional arrangement of atoms. While a dedicated crystal structure for this compound is not publicly available, extensive data exists for related thiophene derivatives, offering a solid foundation for structural prediction and analysis.[4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the protons on the thiophene ring and the methylene protons of the hydroxymethyl group. The chemical shifts are influenced by the electronegativity of the chlorine and sulfur atoms. A ¹H NMR spectrum for this compound is noted as being available from some commercial suppliers.[1][7]

¹³C NMR (Carbon NMR): The carbon NMR spectrum will provide information on the different carbon environments within the molecule. The carbon atoms attached to the chlorine, sulfur, and oxygen atoms will exhibit characteristic chemical shifts.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to display characteristic absorption bands for the O-H bond of the alcohol, the C-O bond, the C-Cl bond, and the C-S bond of the thiophene ring.

Table 2: Predicted IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) |

| O-H Stretch (Alcohol) | 3200-3600 (broad) |

| C-H Stretch (Aromatic) | 3000-3100 |

| C-H Stretch (Aliphatic) | 2850-3000 |

| C=C Stretch (Thiophene Ring) | 1600-1475 |

| C-O Stretch (Primary Alcohol) | ~1050 |

| C-Cl Stretch | 600-800 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. Fragmentation would likely involve the loss of the chloromethyl group, the hydroxyl group, or cleavage of the thiophene ring.

Synthesis and Reactivity

This compound is a valuable synthetic intermediate due to the reactivity of its functional groups. The hydroxyl group can be further functionalized, and the thiophene ring can participate in various coupling reactions.

Proposed Synthetic Pathway

A common and efficient method for the synthesis of this compound involves the reduction of a suitable precursor, such as 5-chlorothiophene-2-carboxaldehyde or 5-chlorothiophene-2-carboxylic acid.

Diagram 1: Proposed Synthesis of this compound

Caption: Proposed synthetic routes to this compound.

Experimental Protocol: Reduction of 5-Chlorothiophene-2-carboxaldehyde

This protocol outlines a general procedure for the reduction of the aldehyde precursor using sodium borohydride, a mild and selective reducing agent.[4]

Materials:

-

5-chlorothiophene-2-carboxaldehyde

-

Sodium borohydride (NaBH₄)

-

Ethanol or Methanol

-

Deionized water

-

Diethyl ether or Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve 5-chlorothiophene-2-carboxaldehyde in ethanol or methanol in a round-bottom flask at room temperature.

-

Slowly add sodium borohydride to the solution in small portions. An exothermic reaction may be observed.

-

Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction by the slow addition of deionized water.

-

Extract the aqueous layer with diethyl ether or ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel if necessary.

Applications in Drug Discovery and Materials Science

Thiophene derivatives are considered "privileged structures" in medicinal chemistry, meaning they are capable of binding to a variety of biological targets.[5] The chlorine substituent on the thiophene ring can enhance the lipophilicity and metabolic stability of a drug candidate.[8]

This compound serves as a crucial building block in the synthesis of a wide range of biologically active molecules, including:

-

Antimicrobial and Antifungal Agents: The inherent antimicrobial and antifungal properties of this compound make it a valuable starting material for the development of new anti-infective drugs.[1]

-

Pharmaceutical Intermediates: It is a key intermediate in the synthesis of more complex pharmaceutical compounds. For instance, the related 5-chlorothiophene-2-carboxylic acid is a vital component in the synthesis of the anticoagulant Rivaroxaban.[9][10]

-

Agrochemicals: Its structure is incorporated into various pesticides and herbicides.[1]

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, safety guidelines can be inferred from related compounds such as methanol and other chlorinated thiophenes.[11][12][13][14][15][16]

Diagram 2: Key Safety and Handling Procedures

Caption: Recommended safety, handling, and storage protocols.

Key Safety Considerations:

-

Toxicity: Thiophene derivatives can be toxic if ingested, inhaled, or absorbed through the skin. Acute toxicity studies on related compounds have shown varying levels of toxicity.[17]

-

Irritation: The compound may cause skin, eye, and respiratory tract irritation.

-

Flammability: As an organic solvent, it is likely flammable. Keep away from heat, sparks, and open flames.

Always consult the most current safety data sheet from the supplier before use and handle the compound in a well-ventilated chemical fume hood with appropriate personal protective equipment.

Conclusion

This compound is a versatile and valuable building block for the synthesis of a wide array of functional molecules. Its unique structural features, including the reactive hydroxymethyl group and the biologically relevant chlorinated thiophene core, make it a compound of significant interest to researchers in drug discovery, agrochemicals, and materials science. A thorough understanding of its structure, properties, and reactivity, coupled with stringent adherence to safety protocols, will enable its effective and safe utilization in advancing scientific innovation.

References

-

Al-Masoudi, N. A., et al. (2016). The synthesis, crystal structure and Hirshfeld surface analysis of the thiophene derivatives 5-(phenylsulfonyl)-5,6-dihydrobenzo[2][18]thieno[3,2-j]phenanthridine and (E). Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 12), 1795–1801. Retrieved from [Link]

-

Xidian Chemical. (n.d.). This compound. Retrieved from [Link]

- European Patent Office. (2012). IMPROVED PROCESS FOR PREPARING RIVAROXABAN USING NOVEL INTERMEDIATES (EP 2844654 B1). Google Patents.

-

Methanol Safety Data Sheet. (n.d.). Methanol Safety Data Sheet. Retrieved from [Link]

-

INDOFINE Chemical Company, Inc. (n.d.). 5-CHLOROTHIOPHENE-2-METHANOL | 74168-69-7. Retrieved from [Link]

-

Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chlorothiophene. Retrieved from [Link]

- Google Patents. (n.d.). Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method (CN108840854B).

- Google Patents. (n.d.). A kind of method of one pot process 5- chlorothiophene -2- carboxylic acid (CN108840854A).

-

Wang, Z. et al. (2014). A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. Molecules, 19(12), 20959-20970. Retrieved from [Link]

-

Methanex Corporation. (2020). Methanol(67-56-1) NA EN-final 5.2. Retrieved from [Link]

-

CHEM 2325 Module 19: Reduction of Aldehydes and Ketones with Sodium Borohydride; Reductive Amination. (2024, June 17). YouTube. Retrieved from [Link]

-

State of Michigan. (n.d.). SAFETY DATA SHEET - Methanol (230, 232, 233). Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Future of Pharmaceutical Intermediates: Innovation and the Role of 5-Chlorothiophene-2-Carboxylic Acid. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Study of acute toxicity of new thiophene-containing derivatives of 1,2,4-triazole. Retrieved from [Link]

-

Samir, E., Abouzied, A., & Hamed, F. (2016). The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile. International Journal of Organic Chemistry, 6, 85-94. Retrieved from [Link]

-

ResearchGate. (n.d.). High resolution NMR spectra of as-prepared samples. (a) 1H NMR spectrum... [Image]. Retrieved from [Link]

-

Methanol Safety Data Sheet. (n.d.). Retrieved from [Link]

-

Kumar, R., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 173, 135-169. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-Benzothiophen-2-yl-(4-chlorophenyl)methanol - Optional[FTIR] - Spectrum. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of low-cost and high-purity 5-chlorothiophene-2-formyl chloride (CN109422720B).

-

Bentham Science Publishers. (n.d.). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Retrieved from [Link]

-

The Journal of Chemical Physics. (2025). The influence of chain dynamics on the far-infrared spectrum of liquid methanol. Retrieved from [Link]

-

ResearchGate. (n.d.). Overlapped IR Spectra for methanol and ethanol in dif- ferent proportion from sample P10 [Image]. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). CH3OH C-13 nmr spectrum of methanol analysis of chemical shifts ppm interpretation of.... Retrieved from [Link]

Sources

- 1. 5-Chlorothiophene-2-ylmethanol(74168-69-7) 1H NMR [m.chemicalbook.com]

- 2. organic-synthesis.com [organic-synthesis.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. benchchem.com [benchchem.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. sds.chemtel.net [sds.chemtel.net]

- 9. rsc.org [rsc.org]

- 10. CN108840854A - A kind of method of one pot process 5- chlorothiophene -2- carboxylic acid - Google Patents [patents.google.com]

- 11. benchchem.com [benchchem.com]

- 12. Reduction of Acid Chlorides to Aldehydes Using Sodium Borohydride/Pyridine - [www.rhodium.ws] [erowid.org]

- 13. 2-Chlorothiophene | C4H3ClS | CID 7299 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 15. fishersci.com [fishersci.com]

- 16. CN105085469A - Preparation method of 5-chlorothienyl-2-carboxylic acid - Google Patents [patents.google.com]

- 17. researchgate.net [researchgate.net]

- 18. Hydride Reduction - Chad's Prep® [chadsprep.com]

solubility of (5-Chlorothiophen-2-yl)methanol in organic solvents

An In-depth Technical Guide to the Solubility of (5-Chlorothiophen-2-yl)methanol in Organic Solvents

This guide provides a comprehensive analysis of the solubility characteristics of this compound, a key intermediate in pharmaceutical and agrochemical synthesis.[1] Understanding its behavior in various organic solvents is critical for optimizing reaction conditions, developing robust purification strategies, and ensuring efficient process scale-up. This document outlines the theoretical basis for its solubility, provides detailed protocols for empirical determination, and presents a framework for data interpretation and application.

Molecular Structure and Predicted Solubility Profile

This compound (C₅H₅ClOS, Molar Mass: 148.61 g/mol ) is a substituted heterocyclic compound.[1] Its structure, featuring a polar hydroxyl (-OH) group and a moderately polar chlorothiophene ring, dictates its solubility based on the "like dissolves like" principle.[2]

-

Polar Protic Solvents (e.g., Methanol, Ethanol): The hydroxyl group can act as both a hydrogen bond donor and acceptor, suggesting strong intermolecular interactions with protic solvents.[1] Therefore, high solubility or miscibility is anticipated in lower alcohols.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Tetrahydrofuran): These solvents can accept hydrogen bonds and have significant dipole moments. Good solubility is expected due to dipole-dipole interactions with the chlorothiophene ring and hydrogen bonding with the hydroxyl group.

-

Nonpolar Solvents (e.g., Toluene, Hexane): The aromatic thiophene ring contributes some nonpolar character, suggesting at least partial solubility in aromatic hydrocarbons like toluene.[3][4] However, the polar hydroxyl group will limit solubility in highly nonpolar aliphatic solvents like hexane.

-

Aqueous Solubility: The compound is expected to be sparingly soluble in water.[1] While the hydroxyl group can hydrogen bond with water, the overall molecule, with its chlorinated aromatic ring, possesses significant hydrophobic character.

The following diagram illustrates the key structural features influencing solubility.

Caption: Key structural features of this compound governing solubility.

Safety and Handling for Solubility Studies

This compound is classified with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). All handling and experimental procedures must be conducted in a well-ventilated fume hood.[5][6] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.[5][7][8]

Experimental Determination of Solubility

Due to the lack of extensive published quantitative data, empirical determination is essential. As this compound is a liquid at ambient temperature, initial assessment involves miscibility testing, followed by quantitative analysis for systems that are not fully miscible.[9]

Qualitative Assessment: Miscibility

This protocol provides a rapid assessment of solubility across a range of solvents.

Materials:

-

This compound, 98% purity or higher

-

Selected organic solvents (e.g., Methanol, Ethanol, Acetone, Acetonitrile, Tetrahydrofuran, Toluene, Hexane)

-

Calibrated pipettes

-

Small, clear glass vials with screw caps

Procedure:

-

Add 1.0 mL of the chosen organic solvent to a clean, dry vial.

-

Add 0.1 mL of this compound to the vial.

-

Securely cap the vial and vortex or shake vigorously for 30-60 seconds.[2][10]

-

Allow the mixture to stand and visually inspect for phase separation against a well-lit background.

-

Record observations as "Miscible" (a single, clear liquid phase), "Partially Miscible" (a cloudy or emulsified mixture), or "Immiscible" (two distinct liquid layers).[9]

-

If miscible, continue adding the solute in 0.1 mL increments up to a 1:1 volume ratio, checking for phase separation at each step.

Predicted Qualitative Solubility Table:

| Solvent Class | Solvent Name | Predicted Outcome |

| Polar Protic | Methanol | Miscible |

| Ethanol | Miscible | |

| Polar Aprotic | Acetone | Miscible |

| Acetonitrile | Miscible | |

| Tetrahydrofuran (THF) | Miscible | |

| Aromatic | Toluene | Miscible/Highly Soluble |

| Nonpolar | Hexane | Partially Miscible/Slightly Soluble |

| Aqueous | Water | Immiscible/Slightly Soluble |

Quantitative Determination: Isothermal Shake-Flask Method

For solvents where the compound is not fully miscible, the isothermal shake-flask method is the gold standard for determining equilibrium solubility.[11]

Workflow Diagram:

Caption: Workflow for the isothermal shake-flask solubility determination method.

Detailed Protocol:

-

Preparation: To a series of sealed vials, add a known volume of the desired solvent (e.g., 5.0 mL). Add an excess amount of this compound to each vial to create a biphasic system.

-

Equilibration: Place the vials in a constant temperature shaker bath (e.g., 25°C ± 0.1°C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[11]

-

Phase Separation: Remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature until the excess solute phase is clearly separated. Centrifugation can be used to accelerate this process.

-

Sampling: Carefully withdraw a precise aliquot of the clear, saturated supernatant, ensuring no undissolved solute is transferred.

-

Quantification: Determine the concentration of this compound in the aliquot.

-

UV-Vis Spectroscopy: If the compound has a distinct chromophore, create a calibration curve of absorbance vs. concentration in the chosen solvent and measure the absorbance of the saturated solution.[11]

-

Gravimetric Analysis: Carefully evaporate the solvent from a known volume of the saturated solution under reduced pressure and weigh the remaining solute residue. This method is best for non-volatile solvents.[11]

-

High-Performance Liquid Chromatography (HPLC): This is a highly accurate method. A calibration curve should be prepared using standards of known concentration.

-

Data Summary and Interpretation

All experimentally determined quantitative solubility data should be compiled into a structured table for clear comparison and analysis.

Quantitative Solubility Data Table (Template):

| Solvent | Solvent Class | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) |

| e.g., Hexane | Nonpolar | 25.0 | Experimental Value | Calculated Value |

| e.g., Toluene | Aromatic | 25.0 | Experimental Value | Calculated Value |

| e.g., Dichloromethane | Halogenated | 25.0 | Experimental Value | Calculated Value |

| e.g., Acetone | Polar Aprotic | 25.0 | Experimental Value | Calculated Value |

| e.g., Ethanol | Polar Protic | 25.0 | Experimental Value | Calculated Value |

| e.g., Water | Aqueous | 25.0 | Experimental Value | Calculated Value |

The results from these experiments will provide a robust dataset, enabling informed solvent selection for synthesis, extraction, and crystallization processes involving this compound. The high solubility in polar organic solvents and lower solubility in nonpolar hydrocarbons can be exploited for purification, for instance, by using a polar solvent for reaction and a nonpolar solvent as an anti-solvent for precipitation.

References

-

Solubility of Things. Thiophene. [Link]

-

National Institutes of Health (NIH). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. [Link]

-

Academia.edu. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Scribd. Procedure For Determining Solubility of Organic Compounds. [Link]

-

University of California, Irvine. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

Thermo Fisher Scientific. SAFETY DATA SHEET - 5-Chlorothiophene-2-sulfonyl chloride. [Link]

-

Fisher Scientific. SAFETY DATA SHEET - Benzo[b]thiophene-2-methanol. [Link]

-

Cole-Parmer. Material Safety Data Sheet - 5-Chlorothiophene-2-carboxylic acid, 98%. [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. chem.ws [chem.ws]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.nl [fishersci.nl]

- 9. benchchem.com [benchchem.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. benchchem.com [benchchem.com]

A Researcher's Guide to the Commercial Sourcing and Strategic Application of (5-Chlorothiophen-2-yl)methanol

Executive Summary

(5-Chlorothiophen-2-yl)methanol (CAS No. 74168-69-7) is a pivotal heterocyclic building block in modern medicinal chemistry and materials science.[1] Its unique structure, featuring a substituted thiophene ring, renders it a valuable precursor for a range of complex organic molecules, most notably in the synthesis of pharmaceuticals.[1] This guide provides an in-depth analysis of its commercial availability, strategic procurement, underlying synthesis principles, and critical applications, designed to empower researchers and drug development professionals in their scientific endeavors.

Commercial Availability and Strategic Procurement

The procurement of this compound is the first critical step in the research and development workflow. A multitude of chemical suppliers offer this reagent, but quality, purity, and documentation can vary significantly.

Supplier Landscape

A survey of prominent chemical suppliers reveals a competitive market for this compound. The following table summarizes a selection of vendors, highlighting typical purity grades and available quantities to aid in procurement decisions.

| Supplier | Purity | Available Quantities | Representative Catalog No. |

| Sigma-Aldrich (Fluorochem) | 98% | 1g, 5g, 10g, 25g | FLUH99C86DF5 |

| AOBChem | 97% | 250mg, 500mg, 1g, 5g, 10g | 415010 (for a related derivative)[2] |

| Echemi | Reagent Grade (e.g., 96%)[3] | Gram to multi-kilogram scale | Varies by supplier[3] |

| Guidechem | Varies by listing | Varies by listing | Varies by listing[1] |

Note: Pricing is dynamic and subject to change. Researchers are advised to request quotes directly from suppliers for the most current information.

Procurement Considerations for Researchers

Beyond price and availability, several factors are paramount when sourcing this compound:

-

Purity and Impurity Profile: For drug discovery applications, a high purity grade (typically >98%) is essential. The impurity profile can significantly impact the outcome of subsequent reactions and biological assays.

-

Certificate of Analysis (CoA): Always request and scrutinize the CoA. This document provides critical data on the purity, identity (confirmed by techniques like NMR and MS), and physical properties of the specific lot being purchased.

-

Scalability: For projects that may transition from discovery to development, it is prudent to select a supplier with a proven track record of producing materials at a larger scale to ensure consistency throughout the project lifecycle.

Synthesis and Manufacturing Insights

Understanding the synthetic origin of this compound provides valuable context regarding potential impurities and informs in-house synthesis strategies if required. A common and efficient route involves the reduction of a more oxidized precursor, such as 5-chloro-2-thiophenecarboxaldehyde.

Common Synthetic Pathway

The reduction of the aldehyde functional group to a primary alcohol is a fundamental transformation in organic chemistry. This is typically achieved with high yield and selectivity using a mild reducing agent like sodium borohydride (NaBH₄).

Caption: A common synthetic route to this compound.

Representative Laboratory Protocol

Objective: To synthesize this compound via the reduction of 5-chloro-2-thiophenecarboxaldehyde.

Materials:

-

5-Chloro-2-thiophenecarboxaldehyde (1.0 eq)

-

Methanol (as solvent)

-

Sodium borohydride (NaBH₄) (1.1 eq)

-

Deionized water

-

Diethyl ether or Ethyl acetate

-

Saturated aqueous sodium bicarbonate

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 5-chloro-2-thiophenecarboxaldehyde in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add sodium borohydride to the cooled solution in small portions.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

-

Quench the reaction by the slow addition of deionized water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with diethyl ether or ethyl acetate (3x).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography if necessary.

Applications in Research and Drug Development

This compound is a versatile intermediate, primarily valued for its role in constructing more complex molecules with biological activity.[1]

A Key Building Block for Rivaroxaban

A prominent application of this scaffold is in the synthesis of the anticoagulant drug Rivaroxaban.[4] The related derivative, 5-chlorothiophene-2-carboxylic acid, is a crucial intermediate in the synthesis of this Factor Xa inhibitor.[4][5] The thiophene moiety is a recognized "privileged structure" in medicinal chemistry, often serving as a bioisostere for a benzene ring, which can modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate.[6]

Broader Pharmaceutical and Agrochemical Potential

Beyond Rivaroxaban, thiophene derivatives containing chlorine are explored for a wide range of therapeutic applications.[7] The core structure is a scaffold for designing novel molecules with potential anti-inflammatory, anti-cancer, and antimicrobial properties.[1][4] The presence of the chlorine atom can influence the electronic properties and metabolic stability of the final compound.[7]

Caption: Drug discovery workflow utilizing this compound.

Conclusion

This compound is more than a mere catalog chemical; it is a strategic starting material for innovation in pharmaceutical and chemical research. A comprehensive understanding of its commercial landscape, coupled with insights into its synthesis and diverse applications, enables researchers to make informed decisions, ensuring the integrity and success of their scientific pursuits. The continued exploration of thiophene-based scaffolds promises to unlock new therapeutic possibilities, with this versatile building block at the forefront of discovery.

References

-

(5-chloro-4-methylthiophen-2-yl)(cyclopropyl)methanol - AOBChem USA. Available at: [Link]

-

A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban - PMC. Available at: [Link]

- CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method - Google Patents.

-

The Future of Pharmaceutical Intermediates: Innovation and the Role of 5-Chlorothiophene-2-Carboxylic Acid - NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3- [4-(3-oxomorpholin-4-yl)phenyl] - MMS. Available at: [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed. Available at: [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. aobchem.com [aobchem.com]

- 3. echemi.com [echemi.com]

- 4. nbinno.com [nbinno.com]

- 5. mms.dsfarm.unipd.it [mms.dsfarm.unipd.it]

- 6. benchchem.com [benchchem.com]

- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Role of (5-Chlorothiophen-2-yl)methanol in Modern Synthesis

An In-depth Technical Guide to the Safe Handling of (5-Chlorothiophen-2-yl)methanol

This compound (CAS No. 74168-69-7) is a crucial heterocyclic building block in the fields of pharmaceutical and agrochemical research.[1] Its structure, which combines a reactive hydroxymethyl group with a thiophene ring—a recognized "privileged structure" in medicinal chemistry—makes it a valuable precursor for a wide array of complex molecules.[1][2][3] The thiophene moiety often serves as a bioisostere for a benzene ring, contributing to diverse therapeutic activities, including antimicrobial and antifungal properties.[1][4] As with any halogenated organic compound, a thorough understanding of its properties and a disciplined approach to its handling are paramount to ensuring laboratory safety and experimental integrity. This guide provides an in-depth analysis of the safety protocols, handling procedures, and emergency responses necessary for the responsible use of this compound.

Section 1: Physicochemical Properties and Identification

Accurate identification and knowledge of a compound's physical properties are the foundation of safe laboratory practice. This compound is a colorless to light yellow liquid.[1] Key identifying and physical data are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | |

| Synonyms | 5-Chloro-2-thiophenemethanol, (5-chloro-2-thienyl)methanol | [1] |

| CAS Number | 74168-69-7 | [1] |

| Molecular Formula | C₅H₅ClOS | [1] |

| Molecular Weight | 148.61 g/mol | [5] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 117-118 °C | [6] |

| Density | ~1.4 g/cm³ | [7] |

| Solubility | Sparingly soluble in water | [1] |

| InChI Key | WMKPGPCVKFXIHD-UHFFFAOYSA-N | [1] |

Section 2: Hazard Identification and Toxicology

-

Acute Toxicity : Assumed to be harmful if swallowed, inhaled, or absorbed through the skin.[5] Thiophene derivatives can cause a range of effects, and chlorinated organic compounds often exhibit toxicity.[8][9]

-

Skin and Eye Irritation : Expected to be a skin and eye irritant.[5][10] Direct contact should be strictly avoided.

-

Routes of Exposure : The primary routes of occupational exposure are inhalation of vapors, skin absorption, and eye contact.[11] Accidental ingestion is also a potential route of exposure.[12]

Given the lack of specific data, all work with this compound must be conducted under the assumption that it is toxic and irritant, adhering to the principle of "as low as reasonably practicable" (ALARP) for exposure.

Section 3: Safe Handling and Personal Protective Equipment (PPE)

A self-validating system of safe handling relies on a combination of robust engineering controls and appropriate PPE. The causality behind these choices is to create multiple barriers between the researcher and the chemical hazard.

Engineering Controls

All manipulations of this compound, including weighing, transferring, and use in reactions, must be performed inside a properly functioning chemical fume hood.[9] This is the primary line of defense to prevent the inhalation of potentially harmful vapors.

Personal Protective Equipment (PPE)

The selection of PPE is critical for preventing skin and eye contact.[13]

-

Eye and Face Protection : Chemical splash goggles are mandatory at all times.[14] For procedures with a higher risk of splashing, such as transfers of larger quantities or reactions under pressure, a full-face shield should be worn in addition to goggles.[12]

-

Skin and Body Protection : A flame-resistant laboratory coat must be worn and kept buttoned.[13] Closed-toe shoes and long pants are required to protect against spills.[11]

-

Hand Protection : Nitrile gloves are suitable for incidental contact.[12] However, because chlorinated compounds can degrade some glove materials over time, it is crucial to inspect gloves before use and change them immediately upon any sign of contamination. For prolonged handling or immersion, heavier-duty gloves such as neoprene or butyl rubber should be considered.[12][13] Always wash hands thoroughly with soap and water after removing gloves.[12]

Caption: Decision tree for responding to a chemical spill.

First Aid Measures

Immediate first aid is critical in the event of exposure. [10]

-

Inhalation : Move the person to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention. [10]* Skin Contact : Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. [10]Seek medical attention if irritation persists.

-

Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. [10]Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. [15]

Section 6: Disposal Considerations

Chemical waste must be managed responsibly to protect personnel and the environment.

-

Waste Classification : this compound should be treated as hazardous chemical waste.

-

Disposal Procedure : Collect all waste containing this compound in a designated, properly labeled, and sealed container. As a halogenated organic compound, it may require segregation into a specific "Halogenated Organic Waste" stream, per institutional and local regulations. [9]Never dispose of this chemical down the drain. [9]Arrange for disposal through a licensed waste management company.

Section 7: Applications in Synthesis and Reactivity Profile

This compound is a versatile intermediate. [7]The primary alcohol can be easily oxidized to the corresponding aldehyde or carboxylic acid, which are precursors to a variety of pharmaceutically relevant structures. [16]The thiophene ring can participate in further electrophilic substitution reactions, although its reactivity is influenced by the existing substituents. [3]When planning reactions, researchers must consider that oxidation reactions can be highly exothermic and require careful temperature control. Substitution reactions may generate corrosive byproducts like HCl gas, necessitating an acid scavenger or appropriate trapping solution. All synthetic work should be preceded by a thorough hazard analysis of all reactants, intermediates, and products.

Section 8: References

-

Cohen, S. M., et al. (2016). Safety evaluation of substituted thiophenes used as flavoring ingredients. Food and Chemical Toxicology, 98, 148-172. [Link]

-

HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from HSC Chemistry. [Link]

-

PubMed. (2016). Safety evaluation of substituted thiophenes used as flavoring ingredients. Retrieved from PubMed. [Link]

-

Core & Main. (2020, December 11). Safety Data Sheet. Retrieved from Core & Main. [Link]

-

National Center for Biotechnology Information. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from NCBI Bookshelf. [Link]

-

Harvey Mudd College Department of Chemistry. (2015, October 29). Safe Laboratory Practices in Chemistry. Retrieved from Harvey Mudd College. [Link]

-

Chemistry LibreTexts. (2020, June 29). Safety. Retrieved from Chemistry LibreTexts. [Link]

-

Utah Tech University. (n.d.). Safety in the Organic Chemistry Laboratory. Retrieved from Utah Tech University. [Link]

-

PubChem. (n.d.). (4-Chlorothiophen-2-yl)methanol. Retrieved from PubChem. [Link]

-

National Center for Biotechnology Information. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives. Retrieved from NCBI. [Link]

-

SciSpace. (2012, April 5). Synthesis and Antimicrobial screening of some Novel Substituted Thiophenes. Retrieved from SciSpace. [Link]

-

Google Patents. (n.d.). CN109422720B - Preparation method of low-cost and high-purity 5-chlorothiophene-2-formyl chloride. Retrieved from Google Patents.

Sources

- 1. Page loading... [guidechem.com]

- 2. benchchem.com [benchchem.com]

- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. (4-Chlorothiophen-2-yl)methanol | C5H5ClOS | CID 67154484 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. chemimpex.com [chemimpex.com]

- 8. femaflavor.org [femaflavor.org]

- 9. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]

- 10. fishersci.com [fishersci.com]

- 11. cactus.utahtech.edu [cactus.utahtech.edu]

- 12. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. hmc.edu [hmc.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. www1.mscdirect.com [www1.mscdirect.com]

- 16. CN109422720B - Preparation method of low-cost and high-purity 5-chlorothiophene-2-formyl chloride - Google Patents [patents.google.com]

An In-depth Technical Guide to (5-Chlorothiophen-2-yl)methanol: A Key Building Block in Pharmaceutical Synthesis

This guide provides a comprehensive technical overview of (5-Chlorothiophen-2-yl)methanol, a pivotal heterocyclic intermediate in contemporary drug discovery and development. Intended for researchers, medicinal chemists, and process development scientists, this document elucidates the compound's chemical identity, physicochemical properties, synthesis, and significant applications, with a focus on its role in the creation of novel therapeutic agents.

Compound Identification and Nomenclature

This compound is a substituted thiophene derivative that has garnered significant attention for its utility in organic synthesis.

-

IUPAC Name : this compound[1]

-

Synonyms : 5-Chloro-2-thiophenemethanol, (5-chloro-2-thienyl)methanol[1]

-

CAS Number : 74168-69-7

-

Molecular Formula : C₅H₅ClOS

-

Molecular Weight : 148.61 g/mol

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of this compound is essential for its effective use in research and development.

| Property | Value | Source |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 99 °C at 21 mmHg | |

| Density | 1.376 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.604 | |

| Purity | ≥97% |

Spectroscopic Characterization:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the thiophene ring, the methylene protons of the CH₂OH group, and the hydroxyl proton. The aromatic protons will likely appear as doublets in the range of δ 6.8-7.2 ppm. The methylene protons would be expected to be a singlet or a doublet (if coupled to the hydroxyl proton) around δ 4.6-4.8 ppm. The hydroxyl proton signal is typically a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should exhibit five distinct signals corresponding to the five carbon atoms in the molecule. The carbon bearing the chlorine atom would be significantly deshielded. The methylene carbon would appear in the aliphatic region, typically around δ 60-65 ppm.

-

IR (Infrared) Spectroscopy: The IR spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the alcohol group. Other significant peaks would include C-H stretching of the aromatic ring (around 3100 cm⁻¹) and C-S stretching of the thiophene ring.

-

MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak (M⁺) at m/z 148 and a characteristic M+2 peak at m/z 150 with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom.

Synthesis of this compound

This compound is most commonly synthesized via the reduction of its corresponding aldehyde, 5-chlorothiophene-2-carboxaldehyde. This method is efficient and proceeds with high yield.

Caption: Synthesis pathway of this compound.

Experimental Protocol: Reduction of 5-Chlorothiophene-2-carboxaldehyde

This protocol details a standard laboratory procedure for the synthesis of this compound. The reduction of the aldehyde functional group is achieved using sodium borohydride, a mild and selective reducing agent.[2]

Materials:

-

5-Chlorothiophene-2-carboxaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (anhydrous)

-

Deionized water

-

Diethyl ether (or other suitable extraction solvent)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 5-chlorothiophene-2-carboxaldehyde (1.0 equivalent) in anhydrous methanol to a concentration of approximately 0.5 M.

-

Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0-5 °C.

-

Addition of Reducing Agent: While maintaining the temperature below 10 °C, slowly add sodium borohydride (1.1 equivalents) to the stirred solution in small portions. The addition should be controlled to manage any effervescence.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) by observing the disappearance of the starting aldehyde spot and the appearance of a new, more polar product spot.

-

Quenching: Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of deionized water.

-

Solvent Removal: Remove the methanol from the reaction mixture under reduced pressure using a rotary evaporator.

-

Extraction: Transfer the remaining aqueous solution to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

-

Drying and Concentration: Combine the organic extracts and dry them over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

-